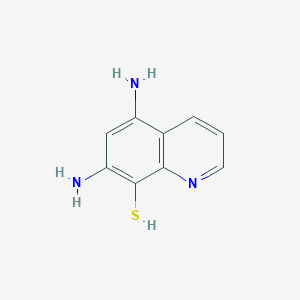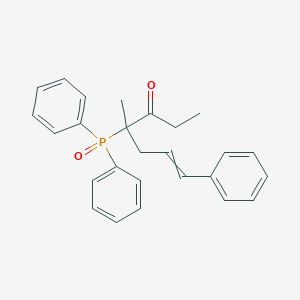
4-(Diphenylphosphoryl)-4-methyl-7-phenylhept-6-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diphenylphosphoryl)-4-methyl-7-phenylhept-6-en-3-one is a complex organic compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-4-methyl-7-phenylhept-6-en-3-one typically involves the reaction of diphenylphosphine oxide with appropriate alkenes under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diphenylphosphoryl)-4-methyl-7-phenylhept-6-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions may produce phosphines.
Applications De Recherche Scientifique
4-(Diphenylphosphoryl)-4-methyl-7-phenylhept-6-en-3-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and the study of reaction mechanisms.
Biology: In biological research, the compound is used to study the effects of organophosphorus compounds on biological systems, including their potential as enzyme inhibitors or activators.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(Diphenylphosphoryl)-4-methyl-7-phenylhept-6-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as an inhibitor, blocking the activity of certain enzymes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Diphenylphosphoryl)-4-methyl-7-phenylhept-6-en-3-one include other organophosphorus compounds, such as:
- Diphenylphosphine oxide
- Triphenylphosphine
- Phosphine oxides with different alkyl or aryl groups
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where precise control over reactivity and selectivity is required.
Propriétés
Numéro CAS |
821770-30-3 |
|---|---|
Formule moléculaire |
C26H27O2P |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
4-diphenylphosphoryl-4-methyl-7-phenylhept-6-en-3-one |
InChI |
InChI=1S/C26H27O2P/c1-3-25(27)26(2,21-13-16-22-14-7-4-8-15-22)29(28,23-17-9-5-10-18-23)24-19-11-6-12-20-24/h4-20H,3,21H2,1-2H3 |
Clé InChI |
HZCOIOSPAXKWLP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)(CC=CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


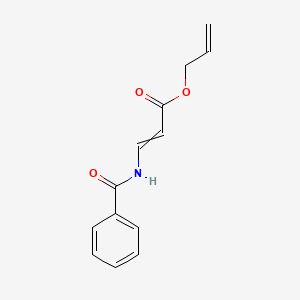

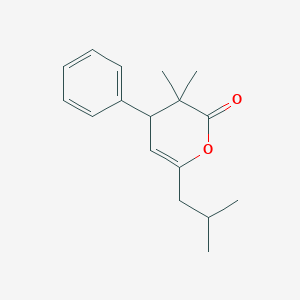
![(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid](/img/structure/B12538230.png)
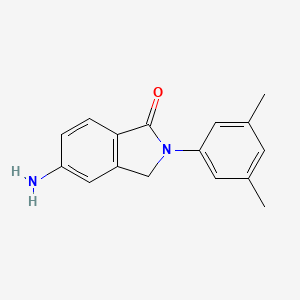
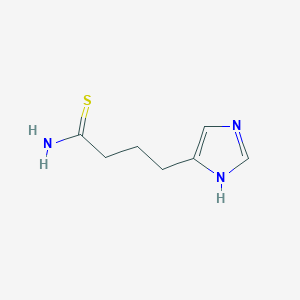
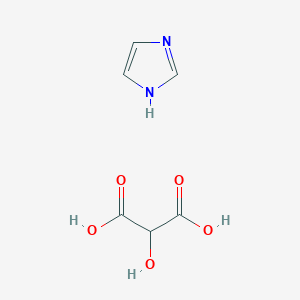
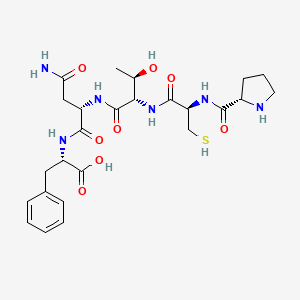
![2',7'-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B12538248.png)
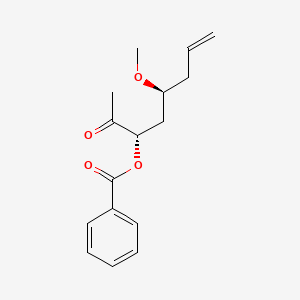
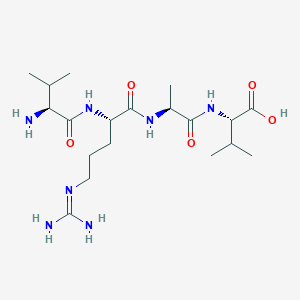
![5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12538265.png)

